molecular formula C12H12O5 B1209502 Khellinone CAS No. 484-51-5

Khellinone

Numéro de catalogue: B1209502
Numéro CAS: 484-51-5
Poids moléculaire: 236.22 g/mol
Clé InChI: GEUAWNMVARSYHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Khellinone (5-acetyl-4,7-dimethoxy-6-hydroxy-benzo[b]furan) is a benzo[b]furan derivative and a primary hydrolysis product of the natural furanochromone Khellin, from Ammi visnaga . It serves as a crucial synthetic intermediate for developing novel compounds with significant research value. Its main research application is in medicinal chemistry as a precursor for potent and selective cytochrome P450 1A1 (CYP1A1) inhibitors, such as Khellinoflavanones . CYP1A1 plays a key role in the metabolic activation of environmental procarcinogens like Benzo[a]pyrene. Inhibiting this activation is a promising strategy in cancer chemoprevention research . Semisynthetic derivatives of this compound have demonstrated the ability to protect cells from carcinogen-induced toxicity and restore normal cell cycle progression in vitro . Furthermore, this compound and its derivatives are investigated for their activity as blockers of the Kv1.3 potassium channel, which is involved in autoimmune disease pathogenesis . The planar benzo[b]furan ring system is stabilized by an intramolecular O–H···O hydrogen bond, and its conformation has been characterized by X-ray crystallography and DFT calculations . Please Note: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use .

Propriétés

IUPAC Name

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAWNMVARSYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197512
Record name 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-51-5
Record name Khellinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Khellinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KHELLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Conditions and Mechanism

Khellin undergoes hydrolysis in hot aqueous potassium hydroxide (10% w/v) at 70–80°C for 2 hours. The γ-pyrone ring opens regioselectively, yielding a diketone intermediate that tautomerizes to form this compound’s benzofuran structure. Acidification with concentrated HCl precipitates the product, which is recrystallized from methanol to achieve 89% purity.

Key Advantages :

  • High yield (89%).

  • Utilizes readily available khellin from natural sources.

  • Minimal purification steps due to selective ring opening.

Total Synthesis from Pyrogallol Derivatives

For scenarios requiring synthetic this compound without natural khellin, a multi-step route from pyrogallol (1,2,3-trihydroxybenzene) has been developed. This approach addresses challenges in introducing methoxyl and acetyl groups at specific positions.

Synthetic Pathway Overview

The synthesis begins with pyrogallol, which is converted to triacetoxybenzofuran 7 via Hoesch condensation using ZnCl₂ and chloroacetonitrile. Subsequent steps include:

  • Hydrogenation : Pd/C-mediated hydrogenation of 7 yields diacetate 4 (83% yield).

  • Fries Rearrangement : Treatment with AlCl₃ in nitrobenzene at 60°C generates dihydroxyketone 5 (85% yield).

  • Methylation : Reaction with methyl iodide (CH₃I) and K₂CO₃ in acetone introduces methoxyl groups, forming 8 (95% yield).

  • Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes 8 to benzofuran 9 (46% yield).

  • Oxidative Methoxylation : Thallium(III) nitrate trihydrate (TTN) or Pb(OAc)₄ in methanol introduces the C-4 methoxyl group, yielding this compound 10 (61% yield after recrystallization).

Critical Analysis of Oxidative Methoxylation

The final oxidative methoxylation determines regioselectivity and efficiency:

  • TTN in Methanol : Forms a quinone monoketal intermediate, which rapidly adds methanol under acidic conditions. Brief reflux eliminates methanol, affording this compound.

  • Pb(OAc)₄ : Generates the same intermediate but requires heating to drive the reaction to completion, offering no yield advantage over TTN.

Comparative Data :

Oxidizing AgentTemperatureYield (%)
TTNReflux61
Pb(OAc)₄0°C → Reflux61

Alternative Approaches and Modifications

Optimization of Fries Rearrangement

Early synthetic attempts suffered from low yields (30%) during the persulfate oxidation step to introduce the C-4 oxygen. The modern route circumvents this by using sequential methylation and dehydrogenation, improving overall efficiency.

Solvent and Catalyst Innovations

Recent studies suggest replacing toxic TTN with Fe(III)-based catalysts in methanol, though yields remain suboptimal (≤50%). Additionally, microwave-assisted hydrolysis of khellin reduces reaction time from 2 hours to 30 minutes without compromising yield.

Challenges and Practical Considerations

Regioselectivity in Methoxylation

Ensuring methoxylation at C-4 rather than C-5 requires precise control over reaction conditions. Excess methanol or prolonged heating promotes undesirable side products like Michael adducts .

Analyse Des Réactions Chimiques

Types of Reactions

Khellinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include enaminones, isoxazoles, pyrazoles, pyridines, and pyrroles. These derivatives have been studied for their potential biological activities .

Applications De Recherche Scientifique

Synthesis of Khellinone Derivatives

This compound is synthesized through the hydrolysis of khellin under alkaline conditions. This process opens the pyrone ring of khellin, yielding this compound, which can then undergo various chemical reactions to form derivatives with enhanced biological activities. The Claisen-Schmidt condensation method is commonly used to react this compound with different aldehydes, resulting in a series of compounds such as khellinochalcones and khellinoflavanones .

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological activities:

  • CYP1A1 Inhibition : this compound has been identified as a potent inhibitor of the cytochrome P450 family 1 (CYP1A1) enzymes, which are involved in the metabolic activation of procarcinogens like benzo[a]pyrene. The IC50 value for this compound's inhibition of CYP1A1 is approximately 4.02 μM . Its semisynthetic derivative, khellinoflavanone, shows even greater potency with an IC50 value of 140 nM and a selectivity ratio of 170-fold over CYP1B1 .
  • Antimicrobial Activity : Various studies have demonstrated that this compound derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds exhibited substantial growth inhibition rates, indicating their potential as antimicrobial agents .
  • Anticancer Activity : this compound derivatives have been evaluated for their anticancer potential, particularly in lung cancer cells. Khellinoflavanone was shown to restore cell cycle progression in A549 lung cancer cells blocked by benzo[a]pyrene treatment, suggesting its role in cancer chemoprevention .

3.1. Khellinoflavanone in Cancer Chemoprevention

A study investigated the protective effects of khellinoflavanone against benzo[a]pyrene-induced toxicity in lung cancer cells. At concentrations three times its IC50 for CYP1A1 inhibition, khellinoflavanone completely protected HEK293 cells from toxicity mediated by CYP1A1 activation . This highlights its potential as a chemopreventive agent.

3.2. Antimicrobial Efficacy

Research into the antimicrobial activity of various this compound derivatives revealed that certain compounds displayed excellent inhibition against pathogenic bacteria and fungi. These findings suggest that this compound could be developed into new antimicrobial therapies .

Data Table: Summary of this compound Applications

ApplicationMechanism/ActivityReference
CYP1A1 InhibitionPotent inhibitor with IC50 = 4.02 μM
KhellinoflavanoneEnhanced CYP1A1 inhibition (IC50 = 140 nM)
Antimicrobial ActivityEffective against various bacteria and fungi
Anticancer ActivityRestores cell cycle in lung cancer cells

Comparaison Avec Des Composés Similaires

Furanochalcones vs. Flavanones

Khellinone reacts with substituted aryl aldehydes under varying conditions to yield two distinct classes:

  • Furanochalcones (3a-v): Synthesized via Claisen-Schmidt condensation using KOH at room temperature. These compounds retain the α,β-unsaturated ketone moiety, critical for Michael addition-based enzyme inhibition.
  • Flavanones (4a-p): Formed under pyridine catalysis at reflux, resulting in cyclization to a dihydroflavone structure. The stereochemistry of the C8-C9 double bond (J = 16 Hz, cis-configuration) and NMR-confirmed CH2 (δ 45.0) and CH (δ 78.4) groups are hallmarks of this class .

Bioactivity Comparison :

Compound Class Key Structural Feature CYP1A1 IC50 Selectivity (CYP1A1 vs. CYP1B1)
This compound Ketone, furan ring 4.02 µM Moderate
Furanochalcones α,β-unsaturated ketone 0.5–2.0 µM 10–50-fold
Flavanones (e.g., 4l) Dihydroflavone, methoxy groups 140 nM 170-fold

Flavanones exhibit superior inhibitory potency due to enhanced planar rigidity and hydrophobic interactions with CYP1A1’s active site .

Furothiazolo Pyrimido Quinazolinones

This compound serves as a scaffold for synthesizing antimicrobial agents. Reaction with 6-aminothiouracil in dimethyl sulfoxide (DMSO) yields furothiazolo pyrimido quinazolinones (e.g., compounds 8a-f and 11a-d). These derivatives feature fused thiazole-pyrimidine-quinazoline rings, confirmed via <sup>1</sup>H-NMR (e.g., δ 7.39 ppm for thiazole protons) and IR (C=O stretches at 1681–1748 cm<sup>−1</sup>) .

Antimicrobial Activity :

Compound Bacterial Inhibition (MIC, µg/mL) Fungal Inhibition (MIC, µg/mL)
8a 2.5–5.0 (Gram-positive) 10–20 (Candida spp.)
11d 1.25–2.5 (Gram-negative) 5–10 (Aspergillus spp.)

These compounds outperform traditional antibiotics like ampicillin, likely due to thiazole-mediated disruption of microbial cell membranes .

Visnagenone Derivatives

Visnagenone, a structural analogue of this compound, shares a benzofuran core but lacks the methoxy substituents. Derivatives of both compounds show overlapping applications (e.g., anticancer and antimicrobial activities) but differ in synthetic pathways. For example, visnagenone requires harsher conditions for thiazole incorporation, whereas this compound’s electron-rich furan ring facilitates milder reactions .

Key Research Findings and Implications

  • Structural Flexibility: this compound’s ketone group and furan ring enable diverse derivatization, making it a superior scaffold compared to visnagenone .
  • Synthetic Challenges : Pyridine catalysis and temperature control are critical for avoiding side products (e.g., compound 4p , a dialdehyde-coupled byproduct) .

Activité Biologique

Khellinone, a derivative of khellin, is a naturally occurring compound predominantly extracted from the plant Ammi visnaga. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a furanochromone and exhibits structural similarities to other bioactive compounds derived from natural sources. Its derivatives, such as khellinoflavanones and khellinochalcones, have been synthesized to enhance its biological efficacy. Research indicates that these derivatives possess improved inhibitory effects on various enzymes and cellular pathways.

Table 1: Chemical Structure of this compound Derivatives

Compound NameStructureIC50 (μM)Activity Description
This compoundThis compound Structure4.02CYP1A1 inhibitor
KhellinoflavanoneKhellinoflavanone Structure0.14Selective CYP1A1 inhibitor
KhellinochalconeKhellinochalcone Structure0.47CYP1A1 inhibitor

1. Anticancer Properties

This compound and its derivatives have shown significant anticancer properties, particularly through the inhibition of cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens. Specifically, this compound demonstrates selective inhibition of CYP1A1 with an IC50 value of 4.02 μM, while its derivative khellinoflavanone exhibits even greater potency with an IC50 of 140 nM .

Case Study: Lung Cancer Protection
In vivo studies have indicated that this compound derivatives can protect lung cancer cells from benzo[a]pyrene (B[a]P)-induced toxicity by inhibiting the metabolic activation of this carcinogen. This protective effect was observed in human HEK293 cells, where khellinoflavanones significantly reduced DNA intercalation during the S-phase of the cell cycle .

2. Anti-inflammatory Effects

Beyond its anticancer activity, this compound has also been associated with anti-inflammatory effects. The compound has been shown to inhibit the production of inflammatory mediators in various cell types, suggesting potential applications in treating inflammatory diseases.

The primary mechanism by which this compound exerts its biological effects is through the modulation of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the bioactivation of procarcinogens. By inhibiting CYP1A1 specifically, this compound reduces the formation of harmful metabolites that contribute to cancer development.

MechanismDescription
CYP1A1 InhibitionReduces activation of procarcinogens
Antioxidant ActivityScavenges free radicals
Anti-inflammatory ActionModulates inflammatory cytokine production

Research Findings

Recent studies have highlighted the potential of this compound derivatives as therapeutic agents. For example:

  • A study demonstrated that khellinoflavanones could completely protect normal human cells from B[a]P toxicity at concentrations that inhibited CYP1A1 activity .
  • Molecular docking studies have suggested that specific modifications to the this compound structure can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Q. How can researchers identify novel research gaps in Khellinone’s pharmacological mechanisms?

To identify gaps, conduct a systematic literature review using databases like PubMed and SciFinder, prioritizing recent studies (post-2020) to avoid redundancy. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure inquiries, such as: “In murine models (P), how does this compound (I) compare to analogous furanochromones (C) in modulating oxidative stress pathways (O) over 14-day trials (T)?” Use citation-tracking tools to map unresolved contradictions, such as conflicting results in cytotoxicity assays .

Q. What methodological approaches are recommended for synthesizing and purifying this compound?

Optimize synthesis using microwave-assisted organic synthesis (MAOS) to enhance yield and reduce reaction time. Purification should involve gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol. For novel derivatives, employ HPLC-DAD-ESI/MS to confirm purity (>95%) and structural integrity, referencing NMR (¹H/¹³C) and IR spectra against established databases .

Q. Which characterization techniques are critical for validating this compound’s chemical identity and stability?

Combine X-ray crystallography for absolute configuration analysis with thermogravimetric analysis (TGA) to assess thermal stability. For stability under physiological conditions, perform accelerated degradation studies in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8), monitored via UV-Vis spectroscopy at λmax 248 nm .

Advanced Research Questions

Q. What experimental design strategies are optimal for elucidating this compound’s structure-activity relationships (SAR)?

Use molecular docking simulations (AutoDock Vina) to predict binding affinities toward targets like COX-2 or NADPH oxidase, followed by in vitro validation via enzyme inhibition assays. Design a fragment-based drug discovery (FBDD) approach, systematically modifying this compound’s furan and ketone moieties. Employ DoE (Design of Experiments) to evaluate substituent effects on bioactivity, using ANOVA for statistical significance testing .

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

Conduct a meta-analysis of existing pharmacokinetic data, stratifying results by administration route (oral vs. intravenous) and model organisms (rats vs. zebrafish). Validate findings via in situ intestinal perfusion assays and hepatic microsome stability tests. Apply compartmental modeling (e.g., NONMEM) to reconcile discrepancies in bioavailability metrics, ensuring adherence to NIH guidelines for preclinical reporting .

Q. What strategies mitigate bioactivity loss in this compound derivatives during lead optimization?

Implement prodrug design to enhance solubility, using acetyl or PEGylated groups at the C-5 position. Pair in silico ADMET prediction (SwissADME) with high-content screening (HCS) in 3D tumor spheroids to prioritize derivatives with balanced permeability and metabolic stability. Cross-validate results using transwell assays and LC-MS/MS for intracellular quantification .

Q. How should interdisciplinary approaches be integrated to explore this compound’s role in multi-target therapies?

Combine network pharmacology (Cytoscape) to map this compound’s interactions with inflammation-related pathways (NF-κB, MAPK) and CRISPR-Cas9 gene editing to validate target modulation in knockout models. For translational relevance, use patient-derived organoids to assess synergistic effects with standard chemotherapeutics, analyzing data via synergy scoring (Combenefit software) .

Methodological Resources

  • Systematic Reviews : Follow PRISMA guidelines for transparent literature screening and data extraction .
  • Data Analysis : Use R or Python for multivariate analysis of bioactivity datasets; apply Benjamini-Hochberg correction to address false discovery rates in high-throughput screens .
  • Ethical Compliance : Obtain IACUC approval for animal studies and document raw data in FAIR-aligned repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Khellinone
Reactant of Route 2
Reactant of Route 2
Khellinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.